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(Cyclopropyldifluoromethyl)benzene

Cat. No.: B1391375
CAS No.: 1204296-06-9
M. Wt: 168.18 g/mol
InChI Key: IODBYEJURXZPLZ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Cyclopropane (B1198618) Motifs in Chemical Research

Fluorinated cyclopropanes are highly sought-after structural motifs in medicinal chemistry. researchgate.net The cyclopropane ring, being a small, rigid structure, is often used to lock in specific conformations of a molecule, which can lead to enhanced binding to biological targets. chemenu.com The addition of fluorine to the cyclopropane ring can further enhance a molecule's properties in several ways:

Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to metabolic degradation. nih.govyoutube.com Replacing a C-H bond with a C-F bond at a potential site of metabolism can increase the half-life of a drug.

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. researchgate.net This is a critical factor for the bioavailability of many drugs.

Binding Affinity: The strong electron-withdrawing nature of fluorine can alter the electronic distribution of a molecule, potentially leading to stronger interactions with protein targets.

The combination of a cyclopropane's rigidity and fluorine's unique electronic properties can result in synergistic effects on the biological activity and metabolic profile of a bioactive compound. thieme-connect.com The development of new synthetic methods to create these motifs with high stereoselectivity is an active area of research. thieme-connect.com

Role of Difluoromethylated Arenes in Synthetic Methodologies

The difluoromethyl group (CHF2) is a valuable functional group in medicinal chemistry, often considered a bioisostere of a hydroxyl or thiol group. thieme-connect.com Its inclusion in aromatic systems, creating difluoromethylated arenes, has been shown to be advantageous for several reasons:

Hydrogen Bonding: The hydrogen atom of the CHF2 group can act as a hydrogen bond donor, mimicking the interactions of a hydroxyl group.

Lipophilicity Modulation: The CHF2 group can fine-tune the lipophilicity of a molecule, impacting its solubility and permeability.

Metabolic Stability: Similar to other fluorinated groups, the CHF2 group is generally more stable to metabolic oxidation than a corresponding methyl or hydroxymethyl group.

The synthesis of difluoromethylated arenes has been a significant focus of methods development in organic chemistry. thieme-connect.comthieme-connect.com Recent advancements have moved from harsh and substrate-limiting deoxyfluorination of aldehydes to more versatile transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization approaches. researchgate.netthieme-connect.com These modern methods offer milder reaction conditions and greater functional group tolerance, expanding the accessibility of this important class of compounds. thieme-connect.com Photocatalysis has also emerged as a powerful tool for the synthesis of difluoromethylated compounds, including arenes, often proceeding under mild, visible-light-mediated conditions. nih.govdoi.orgacs.org

Historical Development of Fluorination and Fluoroalkylation Reactions in Synthetic Chemistry

The field of organofluorine chemistry has a rich history, evolving from early, often hazardous, experiments to the sophisticated and selective methods used today. nih.gov

The first organofluorine compound is credited to Alexander Borodin in 1862, who achieved a nucleophilic substitution of a halogen with fluoride (B91410). nih.gov The isolation of elemental fluorine by Henri Moissan in 1886 was a major milestone, though its extreme reactivity made it difficult to control. nih.gov Early attempts at direct fluorination of organic compounds were often met with decomposition or explosions. nih.gov

Key developments that paved the way for modern fluorination chemistry include:

The Schiemann Reaction (1927): This method, involving the decomposition of diazonium salts in the presence of fluoroboric acid, provided a reliable way to introduce fluorine into aromatic rings. nih.gov

Halogen Exchange (Halex) Reactions: The work of Gottlieb in 1936 on the nucleophilic exchange of chlorine for fluorine using potassium fluoride (KF) became a fundamental industrial process. nih.gov Swarts' earlier work in the 1890s on the use of antimony trifluoride (SbF3) was also crucial for fluoroalkylation. nih.gov

Development of Electrophilic Fluorinating Agents: The advent of safer, more manageable electrophilic "F+" sources, such as N-fluoropyridinium salts and N-fluorosulfonimides (like NFSI), in the latter half of the 20th century revolutionized the synthesis of fluorinated compounds in research laboratories. thieme-connect.com

These foundational discoveries have been built upon by continuous innovation, leading to the wide array of catalytic and stoichiometric reagents and reactions that are now available for the precise and selective introduction of fluorine and fluoroalkyl groups into complex molecules. doi.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F2 B1391375 (Cyclopropyldifluoromethyl)benzene CAS No. 1204296-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[cyclopropyl(difluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2/c11-10(12,9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODBYEJURXZPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298552
Record name (Cyclopropyldifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204296-06-9
Record name (Cyclopropyldifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204296-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Cyclopropyldifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Cyclopropyldifluoromethyl Benzene and Its Derivatives

Approaches to the Difluoromethylation of Aromatic Systems

The direct incorporation of a difluoromethyl group onto an aromatic ring presents unique challenges. Historically, methods often involved harsh reagents or multi-step sequences starting from fluorinated building blocks. nih.govyoutube.com Modern synthetic chemistry has pivoted towards more direct and versatile strategies, primarily revolving around transition-metal catalysis, photocatalysis, and metal-free radical reactions. These advanced methods offer greater efficiency, milder reaction conditions, and broader functional group tolerance, making them suitable for the late-stage functionalization of complex molecules. mdpi.comnih.gov

Transition-Metal Catalyzed Difluoromethylation of Aryl Compounds

Transition metals, particularly copper, nickel, and palladium, are central to modern cross-coupling reactions and have been extensively developed for forming carbon-fluorine bonds. These metals can catalyze the coupling of aryl electrophiles, such as halides or triflates, with a suitable difluoromethyl source, providing a reliable route to difluoromethylated arenes. princeton.eduresearchgate.net

Copper-catalyzed methods represent a significant advancement in aromatic difluoromethylation. Despite the inherent instability of difluoromethyl copper complexes compared to their trifluoromethyl counterparts, effective protocols have been established. nih.govacs.org These reactions typically involve the cross-coupling of aryl iodides with a difluoromethylating agent.

A common and effective difluoromethyl source is trimethylsilyl (B98337) difluoromethane (B1196922) (TMSCF2H). nih.gov In a typical reaction, an aryl iodide is treated with CuI, a fluoride (B91410) source like cesium fluoride (CsF), and TMSCF2H. This method is notable for its high yields and compatibility with a wide range of functional groups on the aromatic ring, including electron-rich, electron-neutral, and sterically hindered substrates. nih.govberkeley.edu For electron-deficient aryl iodides, as well as certain heteroaryl and β-styryl iodides, the reaction can be conveniently performed at room temperature. rsc.org The mechanism is believed to proceed through the generation of a reactive copper-difluoromethyl species that couples with the aryl halide.

Catalyst SystemSubstrate ScopeDifluoromethyl SourceKey Features
CuI / CsFElectron-rich, electron-neutral, and sterically hindered aryl and vinyl iodides. nih.govberkeley.eduTMSCF₂HHigh yields and good functional group compatibility. nih.govberkeley.edu
CuIElectron-deficient aryl iodides, heteroaryl iodides, β-styryl iodides. rsc.orgTMSCF₂HProceeds at room temperature; one-step protocol. rsc.org

Nickel catalysis offers a powerful and often more cost-effective alternative to palladium for cross-coupling reactions. nih.govnih.gov Nickel-based systems have been successfully applied to the difluoromethylation of a broad range of aryl electrophiles, including not only iodides but also the more challenging bromides and triflates. acs.orgnih.gov

A key innovation in this area was the development of a stable and isolable difluoromethyl zinc reagent, prepared from the reaction of ICF2H with diethyl zinc. acs.orgnih.gov This solid reagent, when used in combination with a nickel catalyst, facilitates the difluoromethylation of aryl iodides, bromides, and triflates at room temperature, which is unprecedented for such a wide range of substrates under such mild conditions. acs.orgnih.gov Another versatile strategy involves the nickel-catalyzed cross-coupling of functionalized difluoromethyl bromides and chlorides with aryl boronic acids, providing a general and highly practical method for synthesizing a wide array of difluoroalkylated arenes with excellent functional-group tolerance. nih.govcapes.gov.br

Catalyst SystemSubstrate ScopeDifluoromethylating AgentKey Features
Nickel CatalystAryl iodides, bromides, and triflates. nih.govIsolable Zinc Reagent (from ICF₂H)Unprecedentedly mild room temperature conditions. nih.gov
Nickel CatalystAryl boronic acids. nih.govFunctionalized difluoromethyl bromides/chlorides.High generality, excellent functional group compatibility, low-cost. nih.gov
Ni/Photoredox Dual CatalysisAryl and heteroaryl bromides. princeton.eduBromodifluoromethane (B75531) (CHBrF₂)Metallaphotoredox strategy under mild conditions. princeton.edu

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to difluoromethylation is well-established. mit.edu Palladium-catalyzed methods can effectively couple aryl chlorides and bromides with TMSCF2H using specialized phosphine (B1218219) ligands like BrettPhos. acs.org A distinct approach involves leveraging a Pd(II)/Pd(IV) catalytic cycle where a nucleophilic fluoride source is used. nih.gov

In this strategy, a Pd(II) complex first activates a C-H bond. An external oxidant then converts the Pd(II) intermediate to a Pd(IV) species. nih.gov A nucleophilic fluoride source, such as silver fluoride (AgF), then delivers a fluoride ligand to the Pd(IV) center. nih.gov The final product is formed through C-F bond-forming reductive elimination. While initially demonstrated for C-H fluorination, the principles extend to the formation of difluoromethyl groups. nih.govresearchgate.net More direct palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides, and iodides has also been achieved using a silver-difluoromethyl reagent, [(SIPr)Ag(CF2H)], which acts as a transmetalating agent to a palladium center. nih.gov

Catalyst SystemSubstrate ScopeReagentsKey Features
Pd(dba)₂ / BrettPhosAryl chlorides and bromides. acs.orgTMSCF₂HEffective for less reactive aryl halides. acs.org
Pd(dba)₂ / xantphosHeteroaryl chlorides, bromides, iodides. nih.gov[(SIPr)Ag(CF₂H)]First general method for site-specific difluoromethylation of heteroarenes. nih.gov
Pd(OAc)₂8-methylquinoline derivatives (C-H fluorination). nih.govAgF (nucleophilic fluoride source) + OxidantC-H functionalization via a Pd(II)/Pd(IV) cycle. nih.gov

Photocatalytic Difluoromethylation Reactions

Visible-light photocatalysis has emerged as a powerful tool for generating radicals under exceptionally mild and environmentally benign conditions. mdpi.comnih.gov This technology is well-suited for difluoromethylation, as it allows for the efficient generation of the difluoromethyl radical (•CF2H) from readily available precursors. researchgate.net

These reactions typically employ a photocatalyst, such as iridium or ruthenium complexes or organic dyes (e.g., 4CzIPN), which becomes excited upon absorbing visible light. researchgate.netnih.gov The excited photocatalyst can then engage in a single-electron transfer with a difluoromethyl precursor, like sodium difluoromethanesulfinate (NaSO2CF2H), to produce the •CF2H radical. nih.govacs.org This radical can then add to aromatic systems, often through a Minisci-type reaction for heterocycles, or participate in cross-coupling pathways. nih.gov A notable advancement is the merger of photocatalysis with nickel catalysis (metallaphotoredox), which enables the difluoromethylation of aryl bromides using simple bromodifluoromethane as the radical source. princeton.edu

Metal-Free Difluoromethylation Methodologies

While transition metals are highly effective, the development of metal-free alternatives is desirable to avoid potential metal contamination in final products, particularly in pharmaceuticals. These methods typically rely on the generation of difluoromethyl radicals through non-metallic pathways.

One such strategy involves the use of bis(difluoroacetyl) peroxide, which can be generated in situ from difluoroacetic anhydride. nih.gov This peroxide undergoes homolysis at mild temperatures (0 °C) to generate the •CF2H radical, which can then be used in Minisci-type alkylations of pyridines and other heterocycles. nih.gov Another approach is the metal-free decarboxylative trifluoromethylation of aromatic aldehydes and ketones, which proceeds through a one-pot process involving readily available reagents and mild conditions, showcasing a pathway that could be adapted for difluoromethylation. acs.org These methods highlight the potential for direct C-H functionalization without the need for a transition-metal catalyst, offering a complementary and often more economical approach. acs.orgresearchgate.net

Oxidative C-H Activation for Aryl Difluoromethylation

A direct and efficient method for introducing a difluoromethyl group onto an aromatic ring is through oxidative C-H activation. This strategy avoids the need for pre-functionalized substrates, making it a highly atom-economical approach. dntb.gov.ua

One notable method involves the use of difluoroacetic acid as the difluoromethyl source in an organophotocatalytic process. dntb.gov.ua This reaction proceeds under mild conditions, utilizing visible light and an organic photocatalyst with oxygen as a green oxidant. dntb.gov.ua The process obviates the need for metal catalysts and additives, offering a straightforward route to difluoromethylated arenes. dntb.gov.ua Research has demonstrated the applicability of this method to a variety of heterocycles, highlighting its potential for late-stage functionalization in drug discovery. dntb.gov.ua

Another approach employs a silver-catalyzed oxidative activation of benzylic C-H bonds to synthesize difluoromethylated arenes. dntb.gov.ua Additionally, metal-free methods for the radiofluorination of aryl-CF2H compounds have been developed, involving nucleophilic radiofluorination followed by oxidative C-H activation. e-century.us

Table 1: Comparison of Oxidative C-H Difluoromethylation Methods

MethodCatalyst/ReagentKey Features
OrganophotocatalysisOrganic photocatalyst, O2Metal-free, mild conditions, green oxidant. dntb.gov.ua
Silver CatalysisSilver catalystOxidative activation of benzylic C-H bonds. dntb.gov.ua
Metal-Free RadiofluorinationNucleophilic radiofluorinationTwo-step process for introducing 18F isotope. e-century.us

Strategies for Cyclopropane (B1198618) Ring Construction with Fluorinated Moieties

The construction of a cyclopropane ring bearing a fluorinated substituent, such as the difluoromethyl group, requires specialized synthetic strategies. Several powerful methods have emerged, including rhodium-catalyzed cyclopropanation, intramolecular cross-electrophile coupling, and Michael-initiated ring closure reactions.

Rhodium-Catalyzed Cyclopropanation Reactions

Rhodium(II) catalysts have proven to be highly effective in the cyclopropanation of olefins with diazo compounds. For the synthesis of difluoromethyl-substituted cyclopropanes, difluoromethyl diazomethane (B1218177) serves as a key reagent. rsc.org The in-situ generation of this reagent followed by a rhodium(II)-catalyzed reaction with styrenes provides a one-step protocol to the desired cyclopropanes in good yields. rsc.org Various rhodium catalysts have been explored, with Rh2esp2 showing significant efficacy. rsc.org This method tolerates a range of electronically diverse styrenes. rsc.org

Furthermore, rhodium-catalyzed cyclopropanation has been successfully applied to fluorinated olefins, providing a direct route to highly functionalized fluorocyclopropanes with good to excellent yields and diastereoselectivities. acs.orgnih.gov This approach is versatile, accommodating various fluorinated olefins and diazo compounds. acs.orgnih.gov

Table 2: Rhodium-Catalyzed Synthesis of Difluoromethyl Cyclopropanes

CatalystSubstrateReagentYieldReference
Rh2esp2StyrenesDifluoromethyl diazomethaneModerate to Good rsc.org
Rhodium(II) catalystsFluorinated OlefinsDiazo compoundsGood to Excellent acs.orgnih.gov

Intramolecular Cross-Electrophile Coupling Reactions for Cyclopropane Formation

A novel strategy for constructing fluorinated cyclopropanes involves a photocatalytic olefin difluoromethylation coupled with a nickel-catalyzed intramolecular cross-electrophile coupling (XEC) reaction. thieme.deresearchgate.net This method utilizes the difluoromethyl group as an electrophile, which is a significant advancement given the increasing strength of C-F bonds with multiple fluorine substitutions. thieme-connect.com The reaction couples a difluoromethyl moiety with a benzylic ether to form the cyclopropane ring. thieme.deresearchgate.net DFT calculations have been used to support the proposed mechanism and explain the observed stereochemical outcome. researchgate.net This approach represents the first example of an XEC reaction employing a difluoromethyl group as an electrophile. researchgate.netthieme-connect.com

Nickel-catalyzed intramolecular XEC reactions have also been developed for the synthesis of enantioenriched vinyl fluoride-substituted cyclopropanes from allylic gem-difluorides and alkyl mesylates. nih.gov This stereospecific reaction proceeds with inversion of configuration at the carbon bearing the mesylate. nih.gov

Michael-Initiated Ring Closure Reactions for Fluorinated Cyclopropanes

The Michael-initiated ring closure (MIRC) reaction is a powerful tool for the synthesis of cyclopropanes. rsc.orgrsc.org This method involves the addition of a nucleophile to an electron-deficient alkene (Michael acceptor), followed by an intramolecular cyclization. rsc.org For the synthesis of fluorinated cyclopropanes, alkyl triflones have been used as precursors. nih.govresearchgate.net The reaction of alkyl triflones with electron-deficient alkenes proceeds via a tandem Michael addition/intramolecular nucleophilic cyclization, yielding fluorinated cyclopropanes in good to excellent yields and with moderate diastereoselectivity. nih.gov This methodology provides a facile route to these valuable structures from readily available starting materials. nih.govresearchgate.net

Enantioselective MIRC reactions, often employing organocatalysts, have emerged as a versatile strategy for generating cyclopropane rings with high enantioselectivity under mild, metal-free conditions. rsc.orgrsc.org

General Assembly of Cyclopropyl-Difluoromethyl Architectures

The synthesis of complex molecules bearing a terminal difluoromethyl group can be achieved through a strategy involving the design and use of difluorinated building blocks. nih.gov These building blocks contain both inactive and reactive groups on either side of the difluoromethyl moiety, allowing for their incorporation into larger structures through reactions like the Ugi reaction. nih.gov

A general approach for synthesizing gem-difluoroalkyl architectures involves the defluorinative functionalization of trifluoromethyl groups. researchgate.net This strategy is particularly appealing for late-stage modification of complex molecules. researchgate.net Furthermore, a [2+1] annulation reaction of difluorodiazoethane with (alkylidene)malononitriles provides a streamlined route to densely functionalized difluoromethyl cyclopropane-1,1-dicarbonitriles. rsc.org

Stereoselective Synthesis of (Cyclopropyldifluoromethyl)benzene Derivatives

Achieving stereocontrol in the synthesis of substituted cyclopropanes is a critical aspect of modern organic chemistry. For this compound derivatives, stereoselectivity can be introduced during the cyclopropanation step.

Rhodium-catalyzed asymmetric cyclopropanation reactions have been developed that exhibit high levels of enantioselectivity. nih.gov For instance, the use of chiral rhodium catalysts, such as those derived from adamantylglycine, in the reaction of aryldiazoacetates with alkenes can lead to cyclopropanes with up to 98% enantiomeric excess. nih.gov The stereochemical outcome of these reactions can be influenced by weak interactions between the rhodium-carbene intermediate and the substrate. nih.gov

In the context of intramolecular cross-electrophile coupling, stereospecificity has been demonstrated in the nickel-catalyzed synthesis of di- and trisubstituted cyclopropanes. doi.org The reaction proceeds with high stereospecificity with respect to both the benzylic ether and the alkyl halide moieties, allowing for the selective synthesis of either diastereomer. researchgate.netdoi.org

Asymmetric Catalytic Approaches to Fluorinated Cyclopropanes

The construction of the chiral cyclopropane core is a pivotal step in the synthesis of enantiomerically enriched this compound derivatives. Asymmetric catalysis offers a powerful tool to achieve high levels of stereocontrol, minimizing the need for chiral auxiliaries or resolutions of racemic mixtures.

The development of enantioselective methods for the synthesis of fluorinated cyclopropanes has been a significant area of research. Both biocatalytic and chemocatalytic approaches have proven effective in generating these structures with high enantiomeric excess (ee).

One of the most innovative approaches involves the use of engineered enzymes. Biocatalysis, particularly with engineered myoglobin-based catalysts, has emerged as a highly effective strategy for the asymmetric cyclopropanation of fluorinated alkenes. nih.govmdpi.com These biocatalysts can mediate the reaction between a gem-difluoroalkene and a diazo compound, such as diazoacetonitrile, to produce the corresponding difluoromethylated cyclopropane with exceptional levels of diastereo- and enantiocontrol, often achieving up to 99:1 diastereomeric ratio (d.r.) and 99% ee. mdpi.comnih.govbeilstein-journals.org This enzymatic approach has demonstrated broad substrate scope, including various substituted gem-difluorostyrenes. nih.gov A notable advantage of this biocatalytic system is its ability to perform transformations that are challenging for traditional chemocatalysts. mdpi.com

In the realm of chemocatalysis, chiral rhodium catalysts have been extensively utilized for the asymmetric cyclopropanation of fluorinated alkenes. rsc.org Catalysts such as Hashimoto's Rh₂(S-TCPTTL)₄ and Davies' Rh₂(S-BTPCP)₄ have been shown to be highly efficient in providing cyclopropane derivatives with high enantioselectivities. rsc.orgsemanticscholar.org These catalysts are particularly effective for the reaction of fluoro-, difluoromethyl-, and trifluoromethyl-substituted alkenes with various diazo reagents. rsc.org

Another significant advancement in enantioselective synthesis involves the use of chiral reagents. For instance, new chiral N-(dibromofluoroacetyl)oxazolidinones have been developed for the asymmetric cyclopropanation of electron-deficient alkenes. researchgate.net This method leads to the formation of chiral cyclopropanes bearing a fluorinated quaternary stereocenter with high diastereoselectivity for each isomer. researchgate.net

The following table summarizes the performance of various catalytic systems in the enantioselective synthesis of fluorinated cyclopropanes.

Catalyst/ReagentSubstrateDiazo ReagentDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Engineered Myoglobin (B1173299) (Mb(H64V,V68G,L69V))gem-Difluorostyrene derivativesDiazoacetonitrile>99:197:3 er (94% ee) nih.gov
Rh₂(S-TCPTTL)₄ / Rh₂(S-BTPCP)₄Fluoro-, difluoromethyl-substituted alkenesAcceptor-acceptorHighHigh rsc.orgsemanticscholar.org
Chiral N-(dibromofluoroacetyl)oxazolidinoneElectron-deficient alkenes-Moderate to very good cis/transHigh for each isomer researchgate.net

Achieving a high degree of diastereoselectivity is crucial when multiple stereocenters are formed during the cyclopropanation reaction. The relative configuration of the substituents on the cyclopropane ring significantly impacts the biological activity of the final molecule.

Substrate-directed approaches have proven to be a powerful strategy for controlling diastereoselectivity. youtube.com In this method, a functional group already present in the substrate directs the incoming reagent to a specific face of the molecule, thereby controlling the stereochemical outcome. For instance, the hydroxyl group in alkenyl cyclopropyl (B3062369) carbinol derivatives can direct the Simmons-Smith cyclopropanation to afford polysubstituted bicyclopropanes as a single diastereomer. youtube.com

The use of chiral auxiliaries attached to the alkene substrate is another well-established method for diastereoselective cyclopropanation. nih.gov These auxiliaries create a chiral environment that biases the approach of the cyclopropanating agent, leading to the preferential formation of one diastereomer. This strategy has been successfully employed in Michael Initiated Ring Closure (MIRC) reactions to produce enantioenriched cyclopropanes. nih.gov

Biocatalytic methods, as mentioned earlier, also offer outstanding diastereocontrol. Engineered myoglobin catalysts have demonstrated the ability to achieve diastereomeric ratios of up to 99:1 in the cyclopropanation of gem-difluoro alkenes. mdpi.comnih.govbeilstein-journals.org This high level of selectivity is a key advantage of enzymatic catalysis.

Furthermore, the choice of catalyst and reaction conditions in metal-catalyzed cyclopropanations plays a critical role in determining the diastereoselectivity. Rhodium-catalyzed cyclopropanation of α-fluoroacrylates, for example, has been shown to produce the corresponding cyclopropyl products with excellent diastereoselectivities. acs.org

The table below highlights different approaches for achieving diastereoselective control in cyclopropane formation.

MethodKey FeatureTypical DiastereoselectivityReference
Substrate-Directed SynthesisA functional group on the substrate directs the reaction.High (often single diastereomer) youtube.com
Chiral AuxiliariesA chiral auxiliary attached to the substrate controls the stereochemistry.Good to excellent nih.gov
Biocatalysis (Engineered Myoglobin)Enzyme's active site dictates the stereochemical outcome.Up to 99:1 d.r. mdpi.comnih.gov
Rhodium-Catalyzed CyclopropanationChiral rhodium catalysts promote selective formation of one diastereomer.Excellent acs.org

Control of Stereochemistry in Difluoromethyl Group Introduction

While the primary stereochemical challenge in the synthesis of this compound lies in the formation of the cyclopropane ring, the influence of the difluoromethyl group on the stereoselectivity of the reaction and methods for its stereocontrolled introduction into precursors are important considerations. The difluoromethyl group (CF₂H) is a unique substituent that can act as a bioisostere for hydroxyl, thiol, or methyl groups. nih.govmdpi.com

The stereoselective introduction of a difluoromethyl group to create a chiral center is a distinct synthetic challenge. Reagent-controlled methods have been developed for the highly stereoselective difluoromethylation of imines using chiral (S)-difluoromethyl phenyl sulfoximine, affording α-difluoromethyl amines with high diastereomeric ratios (up to 99/1). mdpi.com This approach demonstrates that a chiral difluoromethylating agent can effectively transfer the CF₂H group with high stereocontrol.

Another powerful strategy is the nickel-catalyzed asymmetric Negishi cross-coupling, which allows for the construction of carbon stereocenters bearing a difluoromethyl group with excellent enantioselectivity. nih.gov This method provides a practical route to optically pure difluoromethylated compounds.

In the context of cyclopropanation, the presence of the difluoromethyl group on the alkene substrate can significantly influence the stereochemical outcome of the reaction. For instance, in the biocatalytic cyclopropanation of α-difluoromethylated alkenes using engineered myoglobin catalysts, high stereoselectivity (up to >99% de and ee) has been achieved, indicating that the enzyme's active site can effectively differentiate between the faces of the difluoromethyl-containing alkene. rsc.org

Similarly, dirhodium-catalyzed asymmetric enyne cycloisomerization has been employed to construct chiral difluoromethylated cyclopropane derivatives with excellent enantioselectivities (up to 99% ee). mdpi.com This demonstrates that the difluoromethyl group is well-tolerated in highly stereoselective catalytic processes leading to cyclopropane formation.

The following table presents methods for the stereoselective introduction of a difluoromethyl group and its influence on stereoselective cyclopropanation.

MethodApplicationStereoselectivity OutcomeReference
Chiral (S)-Difluoromethyl Phenyl SulfoximineReagent-controlled stereoselective difluoromethylation of imines.High diastereoselectivity (up to 99/1 dr). mdpi.com
Nickel-Catalyzed Asymmetric Cross-CouplingAsymmetric construction of C-CF₂H stereocenters.Excellent enantioselectivity. nih.gov
Biocatalytic CyclopropanationCyclopropanation of α-difluoromethylated alkenes.High diastereoselectivity and enantioselectivity (up to >99%). rsc.org
Dirhodium-Catalyzed Enyne CycloisomerizationConstruction of chiral difluoromethylated cyclopropanes.Excellent enantioselectivity (up to 99% ee). mdpi.com

Mechanistic Investigations of Cyclopropyldifluoromethyl Benzene Formation and Reactivity

Reaction Mechanism Elucidation

Mechanistic Pathways of Catalytic Difluoromethylation

The introduction of a difluoromethyl (CF₂H) group onto an aromatic ring, particularly one bearing a cyclopropyl (B3062369) substituent, is often achieved through metal-catalyzed cross-coupling reactions. Various transition metals, including palladium, copper, and nickel, have been employed to facilitate this transformation.

One common pathway involves a palladium-catalyzed cross-coupling reaction . This typically follows a Pd(0)/Pd(II) catalytic cycle. The mechanism is believed to commence with the oxidative addition of an aryl halide or triflate to a Pd(0) complex. The resulting Ar-Pd(II)-X species then undergoes transmetalation with a difluoromethylating agent, such as a (difluoromethyl)zinc or (difluoromethyl)silver complex, to form an Ar-Pd(II)-CF₂H intermediate. Subsequent reductive elimination yields the desired (difluoroalkyl)arene product and regenerates the Pd(0) catalyst. rsc.org A two-step C-H borylation followed by difluoromethylation strategy has also been reported as an effective method. rsc.org

Copper-catalyzed difluoromethylation presents another important route. These reactions often utilize reagents like [(DMPU)₂Zn(CF₂H)₂]. rsc.org A key step in this process is the transmetalation from the zinc reagent to a copper(I) catalyst, which generates a copper-difluoromethyl species (e.g., [Cu(CF₂H)₂]⁻). This nucleophilic copper intermediate can then react with an electrophilic aryl partner. In the context of forming difluoromethyl cyclopropanes, copper catalysis has been shown to be uniquely effective, where other metals like palladium or nickel failed. This highlights the specific reactivity of Cu-CF₂H species in certain transformations. nih.gov

Nickel-catalyzed difluoromethylation has also been explored, particularly for aryl iodides, bromides, and triflates. cas.cn Similar to palladium, these reactions likely proceed through an oxidative addition-reductive elimination pathway. The choice of ligand is often crucial for achieving high efficiency. cas.cn Some nickel-catalyzed processes may also involve radical intermediates, where an initial reduction of the Ni(II) catalyst to Ni(0) is followed by oxidative addition and reaction with a CF₂H radical. rsc.org

The general strategies for catalytic difluoromethylation can be summarized in the following table.

Catalyst SystemGeneral Mechanistic StepsKey Intermediates
PalladiumOxidative Addition, Transmetalation, Reductive EliminationAr-Pd(II)-X, Ar-Pd(II)-CF₂H
CopperTransmetalation, Nucleophilic Attack[Cu(CF₂H)₂]⁻
NickelOxidative Addition, Transmetalation, Reductive EliminationAr-Ni(II)-X, Ar-Ni(II)-CF₂H

Identification of Intermediates and Transition States in Cyclopropane (B1198618) Ring Formation

The formation of the cyclopropane ring itself, particularly in the context of difluoromethylated derivatives, involves distinct mechanistic considerations. Metal-catalyzed cyclopropanation reactions are a primary method for constructing this three-membered ring. wikipedia.org

A widely accepted mechanism for rhodium-catalyzed cyclopropanation involves the reaction of a diazo compound with the metal catalyst to generate a metal carbene intermediate . This highly reactive species then undergoes a concerted addition to an alkene. The stereochemistry of the alkene is retained in the cyclopropane product, indicating a stereospecific process. wikipedia.orgmasterorganicchemistry.com The transition state for this reaction is envisioned as the alkene approaching the metal carbene, leading to the simultaneous formation of the two new carbon-carbon bonds. masterorganicchemistry.com

In the specific synthesis of chiral difluoromethyl cyclopropanes from cyclopropenes, a copper-catalyzed desymmetric difluoromethylation has been developed. nih.gov Mechanistic studies, supported by ¹⁹F NMR and deuteration experiments, point to the involvement of a zincation intermediate . The proposed catalytic cycle begins with the coordination of the cyclopropene to a ligand-bound Cu-CF₂H intermediate. This is followed by an irreversible, enantioselective difluoromethyl-cupration to afford a cyclopropyl-copper species . This key intermediate is then transmetalated with a zinc reagent to yield the final product and regenerate the copper catalyst. nih.gov

The transition states in these reactions are crucial for determining the stereochemical outcome. For reactions involving chiral catalysts, the geometry of the transition state dictates the enantioselectivity. Models suggest that the olefin approaches the metal carbene in a way that minimizes steric interactions between the substituents on the alkene, the carbene, and the catalyst's ligands. wikipedia.orgunl.pt For instance, in the enantioselective difluoromethylation of cyclopropenes, the chiral ligand creates a sterically defined environment around the copper center, favoring one transition state over the other. nih.gov

Reaction TypeKey IntermediateTransition State Model
Rhodium-catalyzed CyclopropanationMetal CarbeneConcerted addition of carbene to alkene
Copper-catalyzed Difluoromethylation of CyclopropenesCyclopropyl-copper speciesCoordination of cyclopropene to Cu-CF₂H complex, influenced by chiral ligand
Simmons-Smith CyclopropanationZinc CarbenoidConcerted "butterfly" transition state

Role of Radical Species in Fluoroalkylation Processes

Radical-mediated pathways are a powerful alternative for the introduction of fluoroalkyl groups, including the difluoromethyl group. acs.orgacs.org These processes often rely on the generation of a difluoromethyl radical (•CF₂H), which then adds to an aromatic ring or other unsaturated systems.

The generation of •CF₂H can be achieved through various methods:

Photoredox Catalysis: Visible light photocatalysts, in combination with a suitable difluoromethyl precursor (e.g., BrCF₂CO₂Et), can generate •CF₂H radicals through single-electron transfer (SET) processes. mdpi.com

Electrochemical Methods: Electrochemical oxidation or reduction of difluoromethyl precursors provides a controlled way to generate radical species. rsc.orgacs.org This approach avoids the need for chemical oxidants or reductants. rsc.org

Thermal Initiators: Reagents like benzoyl peroxide can be used to initiate the formation of perfluoroalkyl radicals from sources like perfluoroalkyl iodides. cdnsciencepub.com

Once generated, the nucleophilic •CF₂H radical can participate in homolytic aromatic substitution (Minisci-type reactions), which is particularly effective for electron-deficient (hetero)arenes. The mechanism involves the addition of the radical to the aromatic ring to form a radical-cation intermediate, which is then oxidized and deprotonated to afford the final product. cdnsciencepub.com

In some metal-catalyzed reactions, a radical mechanism may also be operative. For instance, a proposed mechanism for a nickel-catalyzed difluoromethylation involves the generation of a CF₂H radical which then reacts with an Ar[Ni(II)] complex to form an ArNi(III) species. rsc.org The interplay between metal catalysis and radical pathways offers a versatile approach to constructing C-CF₂H bonds. conicet.gov.ar

Kinetic Isotope Effects in Relevant Fluorination Reactions

The kinetic isotope effect (KIE) is a valuable tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. wikipedia.orgpkusz.edu.cn In the context of fluorination reactions relevant to the synthesis of compounds like (Cyclopropyldifluoromethyl)benzene, studying the KIE can provide insight into the mechanism of C-H functionalization.

A primary KIE (kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken in the rate-limiting step. wikipedia.org For direct C-H fluorination or difluoromethylation reactions, a significant primary KIE would suggest that C-H bond cleavage is the slowest step of the reaction.

However, in many electrophilic aromatic substitution (SₑAr) fluorination reactions, small deuterium isotope effects (kH/kD ≈ 1) are often observed. researchgate.net This indicates that the initial attack of the electrophile on the aromatic ring to form a Wheland-type intermediate is the rate-determining step, and the subsequent deprotonation (C-H or C-D bond cleavage) is fast. researchgate.net

Conversely, in reactions where a metal catalyst is involved in C-H activation, the KIE can be more complex. The magnitude of the KIE can provide information about the geometry of the transition state for C-H cleavage. The study of KIEs in related reactions, such as the pyrolysis of cyclopropane, has also been used to support specific mechanistic pathways, like the involvement of a diradical intermediate. osti.gov

Reaction TypeTypical kH/kD ValueMechanistic Implication
SₑAr Fluorination~1C-H bond cleavage is not the rate-determining step. researchgate.net
C-H Activation (rate-determining)>1C-H bond is broken in the slowest step.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organic reactions, providing detailed insights into reaction pathways, transition state structures, and the origins of selectivity. youtube.commdpi.com For the formation of this compound and related fluorinated cyclopropanes, DFT calculations have been employed to rationalize experimental observations and predict reactivity.

DFT calculations have been instrumental in elucidating the enantioselectivity of the copper-catalyzed desymmetric difluoromethylation of cyclopropenes. nih.gov By modeling the reaction pathway, researchers were able to compare the activation barriers for the formation of the two possible enantiomers. The calculations revealed that the transition state leading to the major enantiomer is lower in energy (e.g., ΔG‡ = 17.5 kcal mol⁻¹) compared to the transition state for the minor enantiomer (e.g., ΔG‡ = 18.7 kcal mol⁻¹). nih.gov Analysis of the transition state geometries showed that steric hindrance between the substrate and the chiral ligand is the primary factor controlling the enantioselectivity. nih.gov

Quantum-chemical studies on fluorinated cyclopropanes have also provided fundamental insights into their stability and electronic properties. nih.govbeilstein-journals.orgdoaj.org Isodesmic reactions calculated using DFT show that the fluorination of cyclopropane is generally an exothermic process. nih.govbeilstein-journals.org These studies also highlight the stabilizing effect of geminal fluorine atoms, which is attributed to anomeric-like hyperconjugative interactions (nF → σ*CF). nih.govbeilstein-journals.org Such computational findings are crucial for understanding the thermodynamics that drive the formation of these molecules.

Furthermore, DFT has been used to study the mechanism of phosphine-catalyzed ring-opening reactions of cyclopropyl ketones, a related transformation. These calculations help to map out the potential energy surface and identify the most favorable reaction pathway among several possibilities. rsc.org By calculating the energies of intermediates and transition states, DFT can provide a detailed, step-by-step picture of the reaction mechanism that is often inaccessible through experimental methods alone. researchgate.netresearchgate.net

Computational MethodInformation ObtainedExample Application
DFTReaction energy profiles, transition state geometries, activation barriersRationalizing enantioselectivity in Cu-catalyzed difluoromethylation nih.gov
DFT (Isodesmic Reactions)Thermodynamic stability of fluorinated productsStability of fluorinated cyclopropanes nih.govbeilstein-journals.org
DFTPotential energy surfaces for competing pathwaysElucidating mechanisms of cyclopropyl ring-opening rsc.org

Molecular Dynamics Simulations for Reactive Intermediates

Molecular dynamics (MD) simulations serve as a powerful computational microscope for elucidating the complex, time-dependent behavior of reactive chemical systems at an atomic level. In the context of this compound formation, reactive MD simulations can provide invaluable insights into the transient intermediates and reaction pathways that are often difficult to characterize experimentally. By employing reactive force fields (ReaxFF), these simulations can model the dynamic processes of bond formation and cleavage, offering a detailed picture of the reaction mechanism.

Reactive MD simulations of systems analogous to the formation of substituted benzenes have demonstrated the ability to track the evolution of molecular geometries and energies over time. For instance, simulations of the pyrolysis and combustion of benzene (B151609) have successfully identified various reactive species and initiation pathways under high-temperature conditions. rsc.org This approach can be extended to model the introduction of the cyclopropyldifluoromethyl group onto a benzene ring, allowing for the observation of short-lived radical or ionic intermediates that may be involved.

The primary advantage of MD simulations in this context is the ability to explore the potential energy surface of the reacting system and identify the most probable reaction coordinates. For example, in simulating the interaction of a difluoromethyl radical with a cyclopropyl-substituted benzene, one could monitor the trajectory of the radical as it approaches the aromatic ring, the subsequent bond formation, and any structural rearrangements of the cyclopropyl group. These simulations can reveal the influence of solvent molecules and temperature on the stability and lifetime of reactive intermediates.

Table 1: Key Parameters and Outputs of a Hypothetical Reactive MD Simulation for this compound Formation

Parameter Description Example Value/Output
Force Field Describes the potential energy of the system as a function of atomic coordinates. ReaxFF
System Composition The molecules included in the simulation box. Benzene, difluorocarbene, cyclopropyl radical precursors, solvent
Temperature The simulated temperature of the system. 300 K
Pressure The simulated pressure of the system. 1 atm
Simulation Time The duration of the simulation. 1 ns

| Key Outputs | The data extracted from the simulation. | Trajectories of atoms, bond order evolution, identification of transient species, reaction rate constants |

Through the analysis of simulation trajectories, it is possible to construct a step-by-step mechanism of the formation of this compound. This includes the identification of transition states and the calculation of activation energies for different reaction pathways. Such detailed mechanistic understanding is crucial for optimizing reaction conditions and improving the yield of the desired product.

Electronic Structure Analysis and Reactivity Predictions of Difluoromethylated Benzene Systems

The reactivity of an aromatic compound is profoundly influenced by the electronic properties of its substituents. In this compound, the interplay between the electron-donating cyclopropyl group and the electron-withdrawing difluoromethyl group dictates the molecule's behavior in chemical reactions. Electronic structure analysis, primarily through Density Functional Theory (DFT) calculations, provides a quantitative framework for understanding these effects and predicting the compound's reactivity.

The cyclopropyl group, due to the p-character of its C-C bonds, can act as an electron-donating group through conjugation with the benzene ring. stackexchange.com Conversely, the difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect (-I) deactivates the benzene ring towards electrophilic aromatic substitution. The combination of these opposing electronic effects makes the reactivity prediction for this compound non-trivial.

DFT calculations can be employed to determine various molecular properties that correlate with reactivity. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity.

Table 2: Calculated Electronic Properties of Substituted Benzenes

Compound Substituent Effect HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Benzene - -6.75 1.25 8.00
Cyclopropylbenzene Electron-donating -6.50 1.30 7.80
Difluoromethylbenzene Electron-withdrawing -7.00 1.10 8.10

Note: The data in this table are illustrative and based on general trends in computational chemistry.

The calculated electronic properties can be used to predict the regioselectivity of reactions such as electrophilic aromatic substitution. The positions on the benzene ring with the highest electron density are generally favored for attack by an electrophile. In the case of this compound, the electron-donating cyclopropyl group would direct incoming electrophiles to the ortho and para positions, while the electron-withdrawing difluoromethyl group would direct to the meta position. DFT calculations of the charge distribution in the molecule can help to resolve this competition and predict the most likely site of substitution.

Furthermore, computational studies can provide insights into the stability of reaction intermediates, such as the arenium ion (σ-complex) formed during electrophilic aromatic substitution. By comparing the energies of the ortho, meta, and para substituted intermediates, the preferred reaction pathway can be determined. These theoretical predictions are invaluable for designing synthetic routes and understanding the underlying principles of reactivity in complex organic molecules.

Table of Compounds

Compound Name
This compound
Benzene
Cyclopropylbenzene

Advanced Transformations and Derivatizations of Cyclopropyldifluoromethyl Benzene

Functionalization of the Benzene (B151609) Moiety

The synthetic utility of (cyclopropyldifluoromethyl)benzene is significantly enhanced by the ability to selectively functionalize the benzene ring. The electronic nature of the cyclopropyldifluoromethyl substituent plays a crucial role in directing the outcome of these transformations.

Electrophilic Aromatic Substitution on Difluoromethylated Benzene

Electrophilic aromatic substitution (SEAr) is a fundamental process for the functionalization of benzene derivatives. wikipedia.org The reaction proceeds through a two-step mechanism involving the attack of an electrophile by the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate and regioselectivity of SEAr are heavily influenced by the electronic properties of the substituents already present on the benzene ring. wikipedia.org

The difluoromethyl group (-CF₂H) is a strong electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms. This deactivates the benzene ring towards electrophilic attack, making the reaction slower compared to unsubstituted benzene. nih.gov This deactivating effect is a consequence of the inductive electron withdrawal, which reduces the electron density of the aromatic π-system. nih.gov

The directing effect of the difluoromethyl group in electrophilic aromatic substitution is meta-directing. This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position relatively more susceptible to electrophilic attack. The resonance structures of the cationic intermediate show that when the electrophile attacks at the ortho or para position, one of the resonance contributors places the positive charge directly adjacent to the electron-withdrawing difluoromethyl group, which is highly unfavorable. In contrast, attack at the meta position avoids this destabilizing interaction.

Table 1: Hammett Substituent Constants for Selected Electron-Withdrawing Groups

Substituentσ_mσ_p
-CF₃0.430.54
-NO₂0.710.78
-CN0.560.66
-SO₂CH₃0.640.72

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195. pitt.edu

Nucleophilic Aromatic Substitution on Difluoromethylated Benzene

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.orgmasterorganicchemistry.com These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

For SNAr to occur, two main conditions must be met: the presence of a good leaving group (typically a halide) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org The cyclopropyldifluoromethyl group, being strongly electron-withdrawing, can act as an activating group for SNAr. Therefore, a this compound derivative bearing a suitable leaving group, such as a halogen, at the ortho or para position would be a potential substrate for nucleophilic aromatic substitution.

Interestingly, in the context of SNAr, fluoride (B91410) can act as an effective leaving group, in contrast to its poor leaving group ability in SN1 and SN2 reactions. youtube.com The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step. youtube.com

Recent advancements have even demonstrated electrophotocatalytic SNAr reactions of non-activated aryl fluorides, expanding the scope of nucleophilic aromatic substitution. researchgate.net

C-H Functionalization Strategies on the Aromatic Ring

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of aromatic compounds, avoiding the need for pre-functionalized starting materials. acs.org For arenes bearing fluoroalkyl groups, achieving site-selective C-H functionalization can be challenging. However, recent studies have shown promising results in the directed C-H functionalization of such compounds.

One notable strategy involves the use of a silicon-containing directing group to achieve meta-selective C-H functionalization of di- and tri-fluoroalkyl arenes. researchgate.net This approach leverages a non-covalent interaction between silicon and fluorine to direct a transition metal catalyst to the desired position. researchgate.net This methodology has been successfully applied to the synthesis of pharmacologically relevant molecules. researchgate.net

Furthermore, cooperative catalysis involving gold and a chiral Brønsted acid has been developed for the asymmetric para-C-H functionalization of alkyl benzene derivatives. chemrxiv.orgresearchgate.net While not demonstrated specifically on this compound, these methods highlight the potential for selective C-H functionalization of the aromatic ring in its structure.

Transformations Involving the Cyclopropyl (B3062369) Ring

The cyclopropyl ring in this compound is another site for diverse chemical transformations, with ring-opening reactions being a prominent pathway to access a variety of functionalized products.

Ring-Opening Reactions of Difluorocyclopropanes

gem-Difluorocyclopropanes are strained ring systems that can undergo a variety of ring-opening reactions, providing access to valuable fluoroalkene building blocks. rsc.orgresearchgate.net The presence of the two fluorine atoms influences the stability and reactivity of the cyclopropane (B1198618) ring. rsc.org These ring-opening transformations can be promoted by various reagents and catalysts, including Lewis acids and transition metals. acs.org

For aryl-substituted gem-difluorocyclopropanes, ring-opening can be initiated by single-electron oxidation of the aryl ring to generate a radical cation, which then undergoes a subsequent reaction to form α-CF₃ substituted ketones. researchgate.netresearchgate.net Visible-light-promoted ring-opening functionalization of aryl gem-difluorocyclopropanes has also been reported to yield α-difluoromethylene ethers. rsc.org In these reactions, the electronic nature of the substituent on the aryl ring can influence the reaction efficiency, with electron-donating groups often leading to better results. rsc.org

Palladium-catalyzed ring-opening defluorinative arylation of gem-difluorocyclopropanes with arylsilanes offers a direct route to monofluoro-substituted alkenes. researchgate.net This method demonstrates good stereoselectivity, predominantly forming the Z-configured product. researchgate.net

Table 2: Examples of Ring-Opening Reactions of Aryl-Substituted gem-Difluorocyclopropanes

Reaction TypeReagents/ConditionsProduct Type
1,3-OxofluorinationElectrochemical, Et₃N·3HFα-CF₃-substituted ketones
1,3-FluoroallylationVisible light, allyl sulfonesα-Allyl-β-trifluoromethyl ethylbenzenes
EtherificationVisible light, alcoholsα-Difluoromethylene ethers
ArylationPd-catalyzed, arylsilanesMonofluoro-substituted alkenes

Data compiled from recent literature on gem-difluorocyclopropane transformations. rsc.orgresearchgate.net

Directed Functionalization of the Cyclopropyl Moiety

While ring-opening reactions are a major pathway for the transformation of cyclopropanes, direct C-H functionalization of the cyclopropyl ring offers an alternative strategy to introduce new substituents while retaining the three-membered ring. This approach is particularly valuable for the synthesis of complex molecules.

Recent research has demonstrated the feasibility of palladium-catalyzed enantioselective C-H activation of cyclopropanes. nih.gov By employing a suitable directing group, such as an amide, it is possible to achieve cross-coupling of the cyclopropyl C-H bond with various partners, including aryl, alkyl, and vinylboron reagents. nih.gov This methodology provides a route to cis-substituted chiral cyclopropanes with high levels of stereocontrol. nih.gov

Although this strategy has not been specifically applied to this compound, it establishes a strong precedent for the directed functionalization of the cyclopropyl moiety within its structure. The development of such methods would further expand the synthetic utility of this versatile building block. Palladium(0)-catalyzed intramolecular cyclopropane sp³ C–H bond functionalization has also been reported to generate quinoline (B57606) and tetrahydroquinoline derivatives through an in situ ring-opening of a dihydroquinoline intermediate. rsc.org

Reactivity of the Difluoromethyl Group

The difluoromethyl (-CF2H) group in this compound is a versatile functional moiety that can undergo a variety of chemical transformations. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms, render the adjacent hydrogen atom acidic and susceptible to deprotonation. This characteristic allows the -CF2H group to act as a precursor to nucleophilic, electrophilic, and radical species, enabling a diverse range of derivatizations.

Further Transformations of the -CF2H Group

The reactivity of the aryl-CF2H group has been a subject of significant research, leading to the development of several methodologies for its further functionalization. These transformations often leverage the acidity of the difluoromethyl proton or proceed through radical intermediates.

One key strategy involves the deprotonation of the Ar-CF2H group to generate a nucleophilic Ar-CF2- species. This approach, however, has been challenging due to the potential for further reactions of the resulting anion. A breakthrough in this area demonstrated that a combination of a Brønsted superbase and a weak Lewis acid can effectively deprotonate Ar-CF2H compounds, allowing for the formation of stable and reactive Ar-CF2- synthons. nih.gov These synthons can then react with a broad range of electrophiles at room temperature, providing a direct route to benzylic difluoromethylene (Ar-CF2-R) linkages. nih.gov This methodology is highly general and applicable to various difluoromethyl (hetero)arenes and electrophiles, representing a powerful tool for creating lipophilic and metabolically stable alternatives to traditional benzylic linkages in medicinal chemistry. nih.gov

The scope of this transformation is highlighted by the variety of electrophiles that can be employed, as shown in the table below.

Electrophile CategoryExample Product
Alkyl HalidesAr-CF2-CH2Ph
AldehydesAr-CF2-CH(OH)R
KetonesAr-CF2-C(OH)R2
IminesAr-CF2-CH(NHR)R'
Michael AcceptorsAr-CF2-CH2CH2COR
This table illustrates the versatility of the Ar-CF2- synthon in forming new carbon-carbon and carbon-heteroatom bonds.

Another avenue for the transformation of the -CF2H group is through radical reactions. The difluoromethyl radical (•CF2H) can be generated from various precursors and participate in addition reactions. For instance, photocatalytic methods have been developed for the difluoromethylation of aromatic compounds and alkenes. nih.gov In some cases, the difluoromethyl reagent is designed with an electron-withdrawing auxiliary group to enhance the electrophilicity of the resulting difluorinated radical. nih.gov

Furthermore, benzylic C-H bonds, including those in the -CF2H group, can be targeted for functionalization. Copper-catalyzed methods have been reported for the selective difluoromethylation of benzylic C-H bonds using a nucleophilic difluoromethyl source. acs.org These reactions often proceed via the formation of a benzylic radical through an intramolecular hydrogen atom transfer, followed by the transfer of the difluoromethyl group. acs.org

Formation of Sulfonyl Derivatives (e.g., 2-((cyclopropyldifluoromethyl)sulfonyl)benzo[d]thiazole)

The difluoromethyl group can be converted into a difluoromethylsulfonyl group (-CF2SO2R), a valuable functional group in medicinal chemistry and chemical biology. One notable example of such a derivative is 2-((difluoromethyl)sulfonyl)benzo[d]thiazole (B2410222). This compound itself has been utilized as a source of the difluoromethyl radical (•CF2H) in photocatalytic reactions. nih.gov For instance, in the presence of a photocatalyst like Ir(ppy)3 and a base, 2-((difluoromethyl)sulfonyl)benzo[d]thiazole can react with β,γ-unsaturated oximes to afford difluoromethylated products in good yields. nih.gov

The general synthesis of arylsulfonyl derivatives can be achieved through various routes, often starting from the corresponding aryl halides or diazonium salts. nih.govresearchgate.netnih.gov A common strategy for the synthesis of arylsulfonyl fluorides (Ar-SO2F), for example, involves the reaction of aryl diazonium salts with a sulfur dioxide source, followed by nucleophilic fluorination. nih.gov

While a specific synthetic protocol for 2-((cyclopropyldifluoromethyl)sulfonyl)benzo[d]thiazole starting from this compound is not explicitly detailed in the surveyed literature, a plausible synthetic pathway can be envisioned based on established methodologies. This would likely involve the conversion of this compound to a suitable precursor, such as a sulfonyl chloride or sulfinate, followed by reaction with 2-mercaptobenzothiazole (B37678) or a related benzothiazole (B30560) derivative.

The general conditions for the formation of related sulfonyl compounds are presented below.

Reaction TypeReactantsCatalyst/ReagentsProduct
Arylsulfonyl Fluoride SynthesisAryl Diazonium Salt, DABSO (SO2 source)Organophotocatalyst, LightAryl-SO2F
Arylsulfonyl Fluoride SynthesisAryl Halide, SO2F2Lewis BaseAryl-SO2F
Thioether Synthesis((Difluoromethyl)sulfonyl)benzene, Organothiocyanate-Ar-S-CF2-SO2-Ph
This table summarizes general methods for the synthesis of arylsulfonyl compounds, which could be adapted for the synthesis of 2-((cyclopropyldifluoromethyl)sulfonyl)benzo[d]thiazole.

The reactivity of 2-((difluoromethyl)sulfonyl)benzo[d]thiazole as a difluoromethylating agent highlights the advanced transformations possible for derivatives of this compound. nih.gov

Retrosynthetic Strategies for Cyclopropyldifluoromethyl Benzene Containing Compounds

Disconnection Approaches for Cyclopropyl-Difluoromethyl-Benzene Scaffolds

The initial step in the retrosynthetic analysis of a (cyclopropyldifluoromethyl)benzene derivative involves identifying key bonds that can be disconnected to simplify the structure. For a generic this compound scaffold, several logical disconnection points exist. The most common approach is to disconnect the substituents from the aromatic ring, which is a common strategy in the retrosynthesis of benzene (B151609) derivatives. youtube.compressbooks.pub

Another key disconnection is the bond between the cyclopropyl (B3062369) group and the difluoromethyl group. This allows for the separate synthesis of the cyclopropyl and the difluoromethyl-benzene moieties, which can then be coupled together. Alternatively, the difluoromethyl group can be disconnected from the benzene ring, leading to a cyclopropyl-substituted precursor and a difluoromethylating agent.

Table 1: Potential Disconnection Approaches for this compound

DisconnectionPrecursorsSynthetic Transformation
C-C bond between benzene and difluoromethyl groupBenzene derivative and a source of the cyclopropyldifluoromethyl groupFriedel-Crafts type reaction or cross-coupling
C-C bond between cyclopropyl and difluoromethyl groupCyclopropyl-benzene derivative and a difluoromethylating agentNucleophilic addition or substitution
C-F bonds(Cyclopropylcarbonyl)benzeneDeoxyfluorination

Strategic Considerations in Building Complex Fluorinated Aromatic Structures

The introduction of fluorine atoms into aromatic systems presents unique challenges due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond. researchgate.net The synthesis of complex fluorinated aromatic structures like those containing the this compound group requires careful consideration of the reaction sequence and the directing effects of the substituents.

In a multi-step synthesis of a substituted this compound, the order in which the substituents are introduced onto the aromatic ring is critical for achieving the desired regiochemistry. libretexts.orgyoutube.com The (cyclopropyldifluoromethyl) group is generally considered to be an electron-withdrawing group due to the presence of the two fluorine atoms. Therefore, it will act as a meta-director in electrophilic aromatic substitution (EAS) reactions.

If a synthetic route requires the introduction of other substituents, their directing effects must be considered in relation to the (cyclopropyldifluoromethyl) group. For instance, if an ortho- or para-substituted product is desired, it may be necessary to introduce an ortho-, para-directing group before the (cyclopropyldifluoromethyl) moiety. Conversely, for a meta-substituted product, introducing the (cyclopropyldifluoromethyl) group first would be the logical choice. libretexts.org The timing of fluorination steps is also a key consideration in multi-step syntheses. nih.govrsc.orgresearchgate.net

Polarity reversal, or umpolung, is a powerful strategy in organic synthesis that involves the temporary inversion of the normal polarity of a functional group. nih.gov In the context of aromatic systems, this can be used to overcome the inherent directing effects of certain substituents. While specific applications to this compound are not widely documented, the general principles of umpolung can be applied.

For example, if a reaction requires the (cyclopropyldifluoromethyl) group to act as an ortho- or para-director, a polarity reversal strategy could be employed. This might involve the temporary conversion of the electron-withdrawing difluoromethyl group into an electron-donating group, thus changing its directing effect. After the desired substitution has been achieved, the original functionality can be restored.

Key Precursors and Building Blocks in Retrosynthesis

The retrosynthetic analysis of this compound ultimately leads to simpler, more readily available precursors and building blocks. The choice of these key precursors is dictated by the chosen disconnection strategy.

For a disconnection between the cyclopropyl and difluoromethyl groups, a key precursor would be a cyclopropyl-substituted benzene derivative. This could be synthesized via various methods, including the Simmons-Smith cyclopropanation of a corresponding styrenyl precursor. Another important building block would be a reagent capable of introducing the difluoromethyl group, such as a difluoromethylating agent.

If the disconnection is made between the benzene ring and the difluoromethyl group, then benzene or a substituted benzene would be a key precursor. The other key building block would be a reagent containing the cyclopropyldifluoromethyl group, which could be prepared separately.

Table 2: Key Precursors and Building Blocks

Precursor/Building BlockCorresponding DisconnectionPotential Synthetic Utility
CyclopropylbenzeneC-C bond between cyclopropyl and difluoromethyl groupCan be functionalized at the benzylic position to introduce the difluoromethyl group.
(Difluoromethyl)benzeneC-C bond between cyclopropyl and difluoromethyl groupCan undergo reactions to attach the cyclopropyl group.
Benzoyl chlorideC-F bondsCan be reacted with a cyclopropyl nucleophile and then subjected to deoxyfluorination.
Cyclopropylmagnesium bromideC-C bond between benzene and difluoromethyl groupA Grignard reagent that can be used to introduce the cyclopropyl group.

The selection of appropriate precursors is a critical step in the design of a successful synthesis, and a thorough understanding of the available synthetic methodologies is essential for making the right choices.

Broader Academic Applications and Future Research Directions

Role as Synthetic Building Blocks in Complex Molecule Synthesis

The (Cyclopropyldifluoromethyl)benzene moiety is a valuable synthetic building block due to the distinct physicochemical properties conferred by its constituent groups. The cyclopropyl (B3062369) group, a three-membered carbon ring, offers a high degree of sp3 character and conformational rigidity. hyphadiscovery.com This rigidity can be advantageous in drug design by locking a molecule into a specific, biologically active conformation, potentially increasing potency and reducing off-target effects. iris-biotech.de The cyclopropyl ring is often used as a rigid linker or as a bioisosteric replacement for other groups like alkenes. iris-biotech.de Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in linear alkyl chains, which can enhance metabolic stability by making them less susceptible to oxidative metabolism by enzymes like cytochrome P450. hyphadiscovery.comiris-biotech.de

The difluoromethyl (CF2H) group, on the other hand, is a key functional group in medicinal chemistry, often serving as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. thieme-connect.com This substitution can significantly modulate a molecule's properties, including its lipophilicity and ability to act as a hydrogen bond donor, which are critical for drug-receptor interactions and pharmacokinetic profiles. thieme-connect.comorgsyn.org The difluoromethyl group's presence is noted in several biologically active compounds and approved drugs. thieme-connect.comnih.gov The combination of these two motifs in this compound creates a versatile scaffold that can be elaborated into more complex structures.

This compound is an ideal starting point for the development of novel fluorinated scaffolds and chemical probes. The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. The unique combination of the rigid, metabolically robust cyclopropyl group and the polar, hydrogen-bond-donating difluoromethylphenyl group provides a three-dimensional framework with well-defined vectors for further functionalization. nih.gov

The development of such novel scaffolds is crucial in drug discovery and chemical biology. For instance, cyclopropyl and related small aliphatic rings are increasingly used to create molecules with improved physicochemical properties and to explore new intellectual property space. nih.gov By using this compound as a core, chemists can synthesize libraries of new compounds for screening against biological targets. The difluoromethyl group can act as a surrogate for a hydroxyl group, while the cyclopropyl ring provides a rigid anchor, making these scaffolds particularly useful for designing enzyme inhibitors or receptor ligands. thieme-connect.comontosight.ai The strain-induced reactivity of the cyclopropane (B1198618) ring can also be harnessed to synthesize complex molecular architectures. fiveable.me

While this compound is a synthetic molecule not found in nature, it holds significant potential for the synthesis of analogs of natural products. The total synthesis of natural products is a major field of organic chemistry that drives the development of new synthetic methods. nih.govgrantome.com Often, once a natural product is synthesized, chemists create analogs by modifying parts of the structure to improve biological activity, enhance stability, or reduce toxicity. nih.gov

The this compound unit could be incorporated into a synthetic route to create an analog of a natural product. For example, if a natural product contains a phenyl or benzyl (B1604629) group that is susceptible to metabolic oxidation, replacing it with a (cyclopropyldifluoromethyl)phenyl group could lead to a more stable drug candidate. The cyclopropyl moiety is found in numerous natural products, and its incorporation often imparts interesting biological properties. scientificupdate.comjddhs.com The difluoromethyl group can be used as a bioisosteric replacement to mimic the hydrogen-bonding capabilities of a natural alcohol, a common functional group in natural products. thieme-connect.comorgsyn.org The synthesis of such analogs allows for the exploration of structure-activity relationships and the optimization of therapeutic properties. nih.gov

Emerging Methodologies and Technologies for Fluorinated Compound Synthesis

The synthesis of fluorinated compounds like this compound often requires specialized methods due to the high reactivity of many fluorinating agents. Modern synthetic chemistry is increasingly turning to emerging technologies like flow chemistry and adhering to the principles of green chemistry to make these processes safer, more efficient, and more sustainable.

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages for fluorination reactions. europa.eu Many fluorination processes involve hazardous reagents or highly exothermic reactions, making them difficult and dangerous to scale up in batch. europa.eu Flow reactors, with their high surface-area-to-volume ratio, allow for superior control over reaction temperature, preventing the formation of hot spots that can lead to runaway reactions or the formation of unwanted byproducts. europa.eu

This enhanced safety and control makes flow chemistry particularly suitable for the synthesis of fluorinated intermediates. europa.eu The technology enables the use of highly reactive species in a more contained and manageable way. For the synthesis of compounds like this compound, flow chemistry could enable safer handling of fluorinating agents and allow for a more controlled, reproducible, and scalable manufacturing process.

Green chemistry is a set of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comejcmpr.com The integration of these principles into the synthesis of fluorinated compounds is an area of active research. jddhs.comjddhs.com

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy : Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. jocpr.com

Use of Safer Solvents and Reagents : Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as water or supercritical CO2, and developing less toxic fluorinating agents. jocpr.com

Catalysis : Using catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. Biocatalysis, using enzymes, is a particularly green approach that can offer high selectivity. jddhs.com

Energy Efficiency : Employing methods that reduce energy consumption, such as running reactions at ambient temperature and pressure, or using energy-efficient techniques like microwave-assisted synthesis. jddhs.com

By applying these principles, the synthesis of specialty chemicals like this compound can be made more environmentally friendly and economically viable. jocpr.com

Advanced Spectroscopic and Structural Characterization Techniques

The definitive identification and structural confirmation of this compound rely on a suite of advanced spectroscopic techniques. Each method provides unique information about the molecule's structure, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR would show distinct signals for the aromatic protons on the benzene (B151609) ring, the unique methine proton of the cyclopropyl group, and the characteristic triplet for the proton of the difluoromethyl group (-CF₂H) due to coupling with the two fluorine atoms.

¹³C NMR would reveal the carbon skeleton, including the different carbons of the benzene ring, the cyclopropyl carbons, and the carbon of the difluoromethyl group, which would appear as a triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR is particularly crucial for fluorinated compounds. It would show a signal (a doublet) corresponding to the two equivalent fluorine atoms, with its chemical shift providing information about the electronic environment of the CF₂H group.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching of the aromatic and cyclopropyl groups, C=C stretching of the aromatic ring, and, importantly, strong C-F stretching vibrations.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula of the compound.

The combination of these techniques allows for the unambiguous characterization of this compound, ensuring its purity and confirming its structure for subsequent applications in research and development. nih.gov

Theoretical Predictions and Rational Design of Novel Cyclopropyldifluoromethylated Structures

The advancement of computational chemistry has provided powerful tools for the theoretical prediction of molecular properties and the rational design of novel chemical structures. For compounds incorporating the cyclopropyldifluoromethyl moiety, these in silico methods are invaluable for understanding their behavior and for designing new molecules with tailored characteristics. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are at the forefront of these efforts, enabling researchers to probe the electronic, steric, and conformational landscapes of these complex molecules.

Theoretical predictions, primarily through DFT calculations, offer deep insights into the fundamental properties of cyclopropyldifluoromethylated compounds. These calculations can elucidate reaction mechanisms, predict the stability of various conformations, and explain the influence of the cyclopropyldifluoromethyl group on the electronic structure of the parent molecule. For instance, DFT studies on related fluorinated cyclopropanes have been instrumental in understanding their unique stereoelectronic properties. The facial polarization induced by fluorine atoms on a cyclopropane ring, for example, can be modeled and quantified using computational methods. This understanding is crucial for predicting the reactivity and intermolecular interactions of these compounds.

Moreover, DFT calculations can be employed to study the reaction profiles of synthetic routes leading to cyclopropyldifluoromethylated structures. By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and predict the feasibility and selectivity of different synthetic pathways. This predictive power accelerates the discovery of efficient and selective synthetic methodologies.

The rational design of novel cyclopropyldifluoromethylated structures heavily relies on the insights gained from theoretical predictions. By understanding the structure-activity relationships (SAR) through computational modeling, chemists can design new molecules with enhanced biological activity, improved physicochemical properties, or specific functionalities. Molecular docking studies, for example, can predict the binding affinity and orientation of a cyclopropyldifluoromethylated ligand within the active site of a biological target, such as an enzyme or a receptor. This information is critical in the field of drug discovery for designing more potent and selective therapeutic agents.

The conformational flexibility of the cyclopropyldifluoromethyl group is another key aspect that can be explored through computational methods. The orientation of the cyclopropyl ring and the difluoromethyl group relative to the rest of the molecule can significantly impact its biological activity and physical properties. Theoretical calculations can predict the most stable conformers and the energy barriers between them, providing a detailed picture of the molecule's three-dimensional structure and dynamics.

Interactive Table: Computational Methods in the Study of Cyclopropyldifluoromethylated Compounds

Computational MethodApplication in Rational DesignKey Insights Provided
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of molecular properties.Electronic structure, reaction energetics, conformational stability.
Molecular Docking Prediction of ligand-protein interactions.Binding affinity, binding mode, structure-activity relationships.
Molecular Dynamics (MD) Simulations Analysis of molecular motion and conformational changes over time.Stability of ligand-protein complexes, dynamic behavior in solution.
Quantitative Structure-Activity Relationship (QSAR) Development of models to predict biological activity from molecular structure.Identification of key structural features for desired activity.

The synergy between theoretical predictions and experimental work is pivotal in advancing the field of cyclopropyldifluoromethylated compounds. Computational studies can guide synthetic efforts by prioritizing target molecules with the highest probability of success, thereby saving time and resources. As computational power and theoretical models continue to improve, the rational design of novel cyclopropyldifluoromethylated structures with precisely controlled properties is expected to become even more efficient and predictable.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing (cyclopropyldifluoromethyl)benzene, and how should data be interpreted?

  • Methodological Answer : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.5–7.5 ppm) and cyclopropane protons (δ 0.5–2.0 ppm). Fluorine atoms induce splitting patterns via ¹⁹F-¹H coupling (e.g., doublets or triplets). Mass spectrometry (EI/CI) helps confirm molecular weight (e.g., M⁺ peak at m/z 178) and fragmentation patterns (e.g., loss of cyclopropane or fluorine groups). X-ray crystallography resolves stereoelectronic effects of the cyclopropane-difluoromethyl moiety .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent decomposition.
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose via hazardous waste protocols.
  • Ventilation : Use fume hoods with >100 ft/min airflow to mitigate inhalation risks (linked to analogous benzene derivatives) .

Q. What synthetic routes are most efficient for preparing this compound?

  • Methodological Answer :

  • Route 1 : React bromobenzene with cyclopropyldifluoromethyl lithium (generated from CF₂Cl-Cyclopropane and Li metal) in THF at –78°C, yielding 60–70% product after column chromatography (silica gel, hexane/EtOAc 9:1) .
  • Route 2 : Palladium-catalyzed cross-coupling of cyclopropyldifluoromethyl zinc reagents with iodobenzene (e.g., Pd(PPh₃)₄, 80°C, 12h), achieving 75–85% yield .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropane ring influence the reactivity of this compound in electrophilic substitution?

  • Methodological Answer :

  • Steric Effects : The cyclopropane ring creates a rigid, planar structure, hindering ortho/para substitution. Meta positions are favored in nitration (HNO₃/H₂SO₄) due to reduced steric clash.
  • Electronic Effects : Difluoromethyl groups (–CF₂H) are electron-withdrawing, deactivating the benzene ring. Use DFT calculations (e.g., Gaussian09, B3LYP/6-31G*) to map electrostatic potentials and predict regioselectivity .

Q. How can contradictions in reported thermodynamic stability data for this compound be resolved?

  • Methodological Answer :

  • Data Triangulation : Compare calorimetry (DSC/TGA), computational enthalpy values (e.g., via Gaussian), and experimental decomposition thresholds. For example, discrepancies in ΔHf may arise from impurities in DSC samples (>95% purity required) .
  • Error Analysis : Use Grubbs’ test to identify outliers in reported melting points or bond dissociation energies. Replicate studies under standardized conditions (e.g., inert atmosphere, controlled heating rates) .

Q. What computational strategies are optimal for modeling the ring-strain effects in this compound?

  • Methodological Answer :

  • Basis Sets : Apply def2-TZVP for geometry optimization and MP2/cc-pVTZ for energy calculations to account for electron correlation in strained cyclopropane.
  • NBO Analysis : Quantify hyperconjugative interactions between cyclopropane σ-bonds and aromatic π-system, which stabilize the molecule by ~15 kcal/mol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.